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Compound of Interest

Compound Name:
1-Benzyl-1H-imidazole-2-

carboxylic acid

Cat. No.: B096727 Get Quote

Disclaimer: Experimental spectroscopic data for 1-Benzyl-1H-imidazole-2-carboxylic acid
(CAS No: 16042-26-5) is not readily available in public spectral databases. This guide provides

a comprehensive overview of the predicted spectroscopic characteristics of the compound

based on established principles of NMR, IR, and MS, and by analogy with structurally related

molecules. The experimental protocols described are generalized standard procedures.

This technical guide is intended for researchers, scientists, and professionals in drug

development, providing an in-depth look at the expected spectroscopic data for 1-Benzyl-1H-
imidazole-2-carboxylic acid. The information herein is crucial for the identification,

characterization, and quality control of this heterocyclic compound.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 1-Benzyl-1H-imidazole-
2-carboxylic acid. These predictions are derived from the analysis of its constituent functional

groups: a benzyl group, an imidazole ring, and a carboxylic acid moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for 1-Benzyl-1H-imidazole-2-carboxylic acid (in DMSO-d₆)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~13.0 - 14.0 broad singlet 1H -COOH

~7.5 - 7.6 doublet 1H Imidazole H-5

~7.3 - 7.4 multiplet 5H Phenyl H

~7.1 - 7.2 doublet 1H Imidazole H-4

~5.6 singlet 2H -CH₂- (benzyl)

Table 2: Predicted ¹³C NMR Data for 1-Benzyl-1H-imidazole-2-carboxylic acid (in DMSO-d₆)

Chemical Shift (δ, ppm) Assignment

~160 - 165 -COOH

~140 - 145 Imidazole C-2

~135 - 137 Phenyl C (quaternary)

~128 - 129 Phenyl CH

~127 - 128 Phenyl CH

~126 - 127 Imidazole C-5

~120 - 122 Imidazole C-4

~50 - 52 -CH₂- (benzyl)

Rationale for Predictions: The acidic proton of the carboxylic acid is expected to appear at a

significantly downfield chemical shift, typically above 10 ppm. The protons of the imidazole ring

will be in the aromatic region, with their specific shifts influenced by the electron-withdrawing

carboxylic acid group and the N-benzyl substituent. The benzylic methylene protons will appear

as a characteristic singlet, and the phenyl protons will reside in their typical aromatic region.

For the ¹³C NMR, the carboxyl carbon is expected to be the most downfield signal. The

chemical shifts of the imidazole and phenyl carbons are predicted based on known substituent

effects.
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Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for 1-Benzyl-1H-imidazole-2-carboxylic acid

Wavenumber (cm⁻¹) Intensity Assignment

2500-3300 Broad
O-H stretch (carboxylic acid

dimer)

~3100 Medium C-H stretch (aromatic)

~2900 Medium C-H stretch (aliphatic)

1700-1725 Strong C=O stretch (carboxylic acid)

1600, 1495, 1450 Medium to weak C=C stretch (aromatic rings)

~1200-1300 Strong C-O stretch (carboxylic acid)

~920 Broad O-H bend (out-of-plane)

Rationale for Predictions: The IR spectrum of a carboxylic acid is distinguished by a very broad

O-H stretching band due to hydrogen bonding. A strong carbonyl (C=O) absorption is also a

key feature. The presence of the imidazole and phenyl rings will give rise to characteristic

aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation for 1-Benzyl-1H-imidazole-2-carboxylic
acid

m/z Proposed Fragment

202 [M]⁺ (Molecular Ion)

157 [M - COOH]⁺

91 [C₇H₇]⁺ (Tropylium ion)

77 [C₆H₅]⁺ (Phenyl ion)
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Rationale for Predictions: The molecular ion peak is expected at m/z 202, corresponding to the

molecular weight of the compound. A common fragmentation pathway for carboxylic acids is

the loss of the carboxyl group (a loss of 45 Da). The benzyl group is expected to produce a

prominent peak at m/z 91 due to the formation of the stable tropylium ion.

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy
Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation: Approximately 5-10 mg of the compound would be dissolved in 0.6-0.7

mL of a suitable deuterated solvent, such as DMSO-d₆. Tetramethylsilane (TMS) is typically

used as an internal standard (0 ppm).

¹H NMR Acquisition: A standard proton experiment would be run with a sufficient number of

scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: A proton-decoupled carbon experiment would be performed.

Acquisition times will be longer than for ¹H NMR.

IR Spectroscopy
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation: The spectrum can be obtained using a solid sample on an attenuated

total reflectance (ATR) accessory, or by preparing a KBr pellet.

Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Mass Spectrometry
Instrumentation: A mass spectrometer, often coupled with a chromatographic system like GC

or LC.

Ionization: Electrospray ionization (ESI) would be a suitable method for this polar molecule.
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Acquisition: The mass spectrum would be acquired over a relevant m/z range (e.g., 50-300).

High-resolution mass spectrometry (HRMS) would provide an accurate mass for elemental

composition confirmation.

Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the spectroscopic characterization of a

synthesized compound like 1-Benzyl-1H-imidazole-2-carboxylic acid.
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Workflow for Spectroscopic Characterization.
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[https://www.benchchem.com/product/b096727#spectroscopic-data-nmr-ir-ms-of-1-benzyl-
1h-imidazole-2-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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